molecular formula C15H26ClN3O B1457329 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride CAS No. 1423025-78-8

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride

Cat. No.: B1457329
CAS No.: 1423025-78-8
M. Wt: 299.84 g/mol
InChI Key: UILGRWSBKCMCRH-UHFFFAOYSA-N
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Description

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C15H26ClN3O and a molecular weight of 299.84 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to an oxadiazole ring, and a cycloheptanamine moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions often include controlled temperatures, pressures, and the use of specific catalysts to optimize yield and efficiency .

Chemical Reactions Analysis

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O.ClH/c16-15(10-6-1-2-7-11-15)14-17-13(19-18-14)12-8-4-3-5-9-12;/h12H,1-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILGRWSBKCMCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3CCCCC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 2
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 3
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 4
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride

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